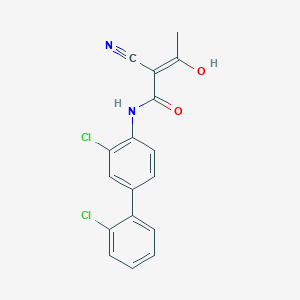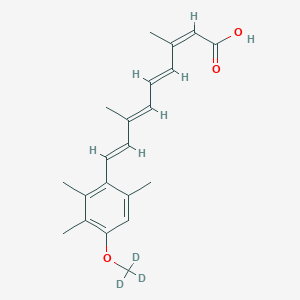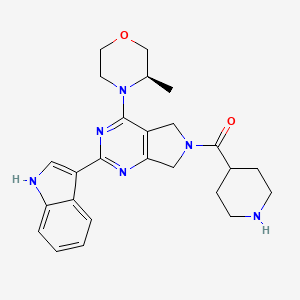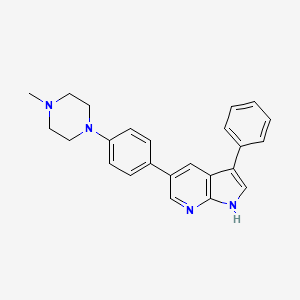
Pimozide-d5 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimozide-d5 N-Oxide: is a deuterium-labeled derivative of Pimozide, a well-known dopamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pimozide. The deuterium labeling helps in tracing and quantifying the compound during various experimental procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pimozide-d5 N-Oxide involves the deuterium labeling of PimozideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled laboratory conditions. The process involves multiple steps, including the synthesis of deuterated Pimozide and its subsequent oxidation. The production is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
化学反応の分析
Types of Reactions: Pimozide-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to its parent compound, Pimozide-d5, using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed:
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Pimozide-d5.
Substitution: Substituted derivatives of this compound
科学的研究の応用
Pimozide-d5 N-Oxide is extensively used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Pimozide.
Biology: The compound is used to study the interaction of Pimozide with biological targets such as dopamine receptors.
Medicine: Research involving this compound helps in understanding the therapeutic effects and side effects of Pimozide.
Industry: It is used in the development of new drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
作用機序
Pimozide-d5 N-Oxide exerts its effects primarily through the inhibition of dopamine receptors. It binds to dopamine D2, D3, and D1 receptors, blocking the action of dopamine. This leads to a decrease in dopamine-mediated signaling pathways, which is beneficial in conditions such as Tourette’s Disorder and schizophrenia. Additionally, this compound inhibits the activity of signal transducer and activator of transcription 3 (STAT3) and signal transducer and activator of transcription 5 (STAT5), which are involved in cell proliferation and survival pathways .
類似化合物との比較
Pimozide: The parent compound of Pimozide-d5 N-Oxide, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia and Tourette’s Disorder.
Fluphenazine: A typical antipsychotic similar to Pimozide in its mechanism of action
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This makes it a valuable tool in research settings where understanding the metabolic and pharmacokinetic profiles of Pimozide is crucial .
特性
分子式 |
C28H29F2N3O2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChIキー |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
異性体SMILES |
[2H]C1(C[N+](CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-])[2H] |
正規SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


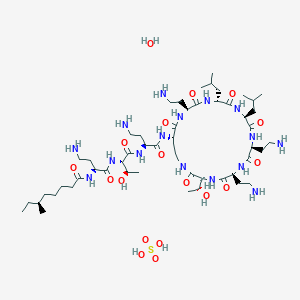




![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

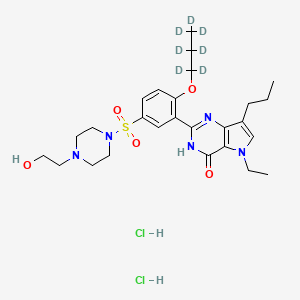
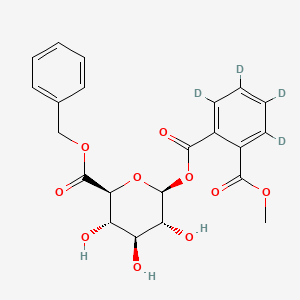
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
